3-(4-Nitrophenoxy)piperidine hydrochloride
Overview
Description
“3-(4-Nitrophenoxy)piperidine hydrochloride” is a compound with the molecular formula C11H15ClN2O3 . It has an average mass of 258.701 Da and a monoisotopic mass of 258.077118 Da .
Synthesis Analysis
The synthesis of compounds related to “this compound” involves complex reactions where piperidine derivatives are key intermediates.Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Chemical Structure and Properties :
- A study investigated the hydrogen-bonded complex formation between (R/S)-piperidine-3-carboxylic acid and 2,6-dichloro-4-nitrophenol, providing insights into the molecular interactions and structural properties of similar piperidine derivatives (Anioła et al., 2016).
Pharmacological Activity :
- Research on paroxetine hydrochloride, a piperidine derivative, shows its role as a selective serotonin reuptake inhibitor, indicating the potential pharmacological activities of similar compounds (Germann et al., 2013).
Molecular Interactions and Stability :
- Investigations into the dielectric properties of piperidone complexes with phenols shed light on the molecular orientations and stability of piperidine derivatives (Kumar et al., 2002).
Biological Applications :
- A study on hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride highlights its use in detecting reactive oxygen species, suggesting potential applications of piperidine derivatives in biological systems (Dikalov et al., 1997).
Antioxidant and Medicinal Chemistry :
- Research on novel nitroxyl radicals for controlling reactivity with ascorbic acid discusses the development of functional nitroxyl radicals, including piperidine nitroxyl radicals, for various applications such as antioxidants and contrast agents (Kinoshita et al., 2009).
Synthesis and Reaction Kinetics :
- A study on the kinetics of aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates provides insights into the reactivity of piperidine derivatives in chemical synthesis (Castro et al., 1999).
properties
IUPAC Name |
3-(4-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11;/h3-6,11-12H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKCQDDUQIHKEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1187927-90-7 | |
Record name | Piperidine, 3-(4-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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